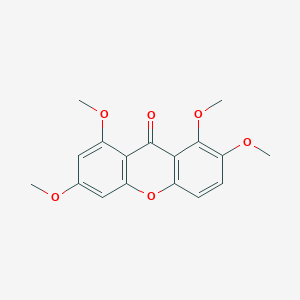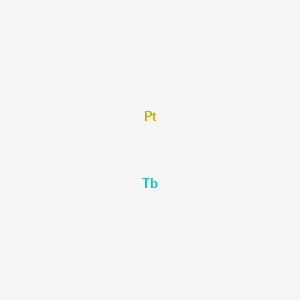
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride is a synthetic compound that belongs to the class of indandione derivatives Indandione derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride typically involves multi-step organic reactions. One common method involves the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source. This reaction is carried out in the presence of potassium phosphate (K3PO4) as a base and dimethyl sulfoxide (DMSO) as a solvent at 95°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticoagulant activity.
Industry: Utilized in the development of dyes, photoinitiators, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. For instance, indandione derivatives are known to inhibit vitamin K-mediated gamma-carboxylation of precursor proteins, which is critical for the formation of clotting factors. This inhibition results in anticoagulant effects . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Anisindione: Another indandione derivative used as an anticoagulant.
Indanone: A structurally similar compound with applications in medicinal chemistry and organic synthesis.
Uniqueness
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
22019-22-3 |
|---|---|
Formule moléculaire |
C25H28ClNO2 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
2-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H27NO2.ClH/c1-18(2)26(19(3)4)17-11-10-16-25(20-12-6-5-7-13-20)23(27)21-14-8-9-15-22(21)24(25)28;/h5-9,12-15,18-19H,16-17H2,1-4H3;1H |
Clé InChI |
MVUKXJUDCUFXMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC#CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


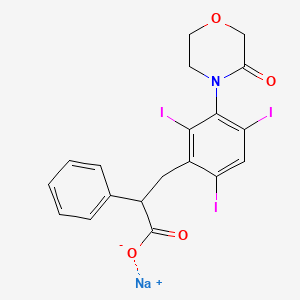
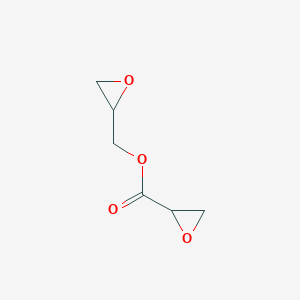
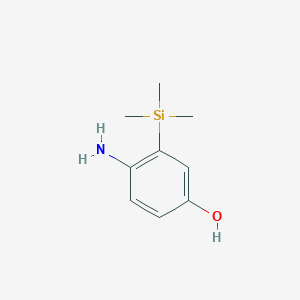
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
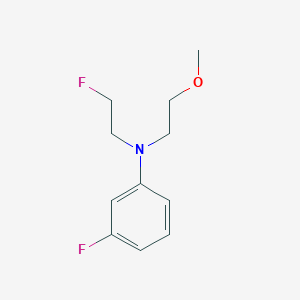
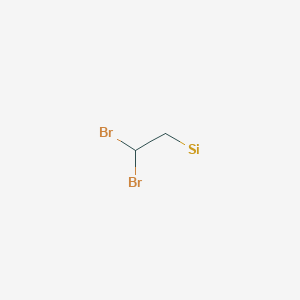
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

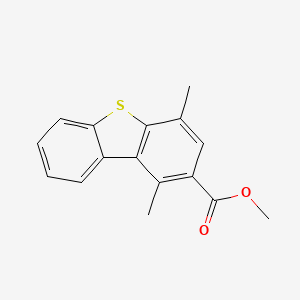
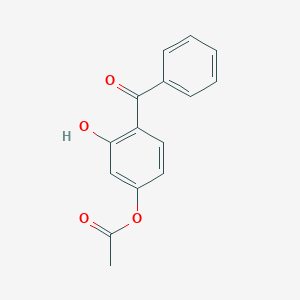
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
